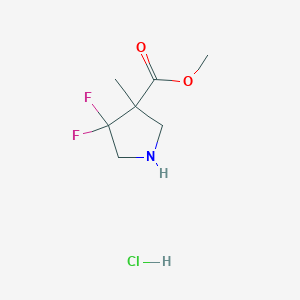

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride

Description

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride (molecular formula: C₇H₁₁F₂NO₂·HCl, approximate molecular weight: 215.46 g/mol) is a pyrrolidine-based compound featuring a five-membered saturated ring with substituents at positions 3 and 4. Key structural attributes include:

- 3-Methyl ester: Introduces lipophilicity and may act as a prodrug moiety.

- Hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.

Current literature lacks detailed data on its synthesis, applications, or biological activity .

Properties

Molecular Formula |

C7H12ClF2NO2 |

|---|---|

Molecular Weight |

215.62 g/mol |

IUPAC Name |

methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-10-4-7(6,8)9;/h10H,3-4H2,1-2H3;1H |

InChI Key |

QGVGCQKVVBTLSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1(F)F)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride

Molecular Formula: C₇H₁₂ClF₂NO₂ Molecular Weight: 215.63 g/mol Key Differences:

- Substituent Positions : Carboxylic acid at position 2 vs. methyl ester at position 3 in the target compound.

- Additional Methyl Group : 3,3-Dimethyl substitution increases steric hindrance.

| Property | Target Compound | (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid HCl |

|---|---|---|

| Molecular Weight | 215.46 g/mol | 215.63 g/mol |

| Functional Groups | Methyl ester, difluoro | Carboxylic acid, difluoro, dimethyl |

| Solubility (Predicted) | Moderate (ester + HCl salt) | Higher (carboxylic acid + HCl salt) |

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

Molecular Formula : C₂₂H₂₂F₃N₃O₅

Molecular Weight : 465.42 g/mol

Key Differences :

- Complex Substituents : Includes benzodioxol, trifluoromethylphenyl urea, and carboxylic acid groups.

- Biological Relevance : Urea and aromatic groups may enhance receptor binding, contrasting with the simpler target compound.

- Synthetic Complexity : Higher molecular weight and multifunctional structure suggest challenging synthesis compared to the target.

4-(Diphenylmethoxy)piperidine Hydrochloride

Molecular Formula: C₁₈H₂₁NO·HCl Molecular Weight: 303.46 g/mol Key Differences:

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substituents : Bulky diphenylmethoxy group increases hydrophobicity.

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., antipsychotics), whereas pyrrolidine derivatives like the target may target different receptors.

Structural and Functional Insights

- Fluorine Substitution : Both the target and compound in §2.1 utilize 4,4-difluoro groups, which improve metabolic stability and electronegativity. However, trifluoromethyl groups in §2.2 offer stronger electron-withdrawing effects .

- Ester vs. Carboxylic Acid : The target’s methyl ester may serve as a prodrug, whereas the carboxylic acid in §2.1 and §2.2 could enhance immediate bioavailability.

- Ring Size and Steric Effects : Piperidine derivatives (§2.3) exhibit different conformational flexibility compared to pyrrolidine-based compounds, affecting binding to biological targets .

Biological Activity

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 195.59 g/mol

- CAS Number : 198959-37-4

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Antimicrobial Activity

A study conducted on related pyrrolidine derivatives demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. The following table summarizes the antibacterial effects observed in related compounds:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Methyl Pyrrolidine-3-carboxylate | E. coli | 17 |

| Methyl Pyrrolidine-3-carboxylate | S. aureus | 15 |

| This compound | TBD | TBD |

Note: Further studies are required to establish specific inhibition zones for this compound.

Case Studies

-

Case Study on Enzyme Inhibition :

- Researchers investigated the impact of this compound on specific enzyme targets involved in cancer metabolism. The compound was found to significantly reduce enzymatic activity in vitro, suggesting a potential role in cancer therapy.

-

Cell Proliferation Studies :

- In vitro studies demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism was linked to the disruption of key signaling pathways.

Safety and Toxicity

Safety assessments indicate that this compound poses certain hazards:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These safety classifications underscore the necessity for careful handling and further toxicological studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step protocols, starting with fluorination of pyrrolidine precursors. For example, 4,4-difluoropyrrolidine derivatives are synthesized using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagents under anhydrous conditions. Subsequent methylation at the 3-position is achieved via nucleophilic substitution or catalytic hydrogenation. The final hydrochloride salt is formed by treating the free base with HCl in polar solvents (e.g., ethanol/ether mixtures) .

- Key Variables : Temperature (-20°C to 0°C for fluorination), solvent polarity, and stoichiometric control of HCl during salt formation. Yields typically range from 40–65%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : NMR confirms fluorination patterns (δ -120 to -140 ppm for CF), while NMR resolves methyl and pyrrolidine protons. NMR identifies carbonyl (C=O) at ~170 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX software) verifies stereochemistry and hydrogen-bonding networks in the hydrochloride salt. Lattice parameters (e.g., space group P2/c) and R-factor refinement (<0.05) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for fluorinated pyrrolidine derivatives?

- Methodology : Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. Solutions include:

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl) to identify substituent-induced shifts .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts, validated against experimental data .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Methodology :

- DFT/MD Simulations : Calculate activation energies for methyl group substitution using Gaussian or ORCA software. Solvent effects (e.g., DMSO vs. THF) are modeled via implicit solvation (PCM) .

- Docking Studies : Assess steric hindrance from the 3-methyl group on binding to biological targets (e.g., enzymes with hydrophobic active sites). MOE or AutoDock tools are recommended .

Q. How can enantiomeric purity be optimized during synthesis, given the compound’s chiral centers?

- Methodology :

- Chiral Chromatography : Use Chiralpak IA/IC columns with hexane/isopropanol mobile phases to separate enantiomers. Retention times and enantiomeric excess (ee >98%) are monitored .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed methylation steps. Kinetic resolution during crystallization (e.g., using L-tartaric acid) further enhances ee .

Q. What experimental approaches analyze the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via LC-MS; major degradants include defluorinated byproducts .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (~200°C) and hygroscopicity profiles in the hydrochloride form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.